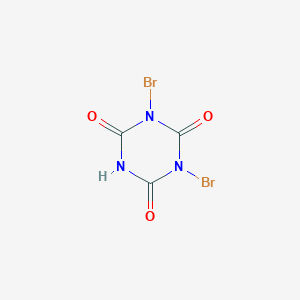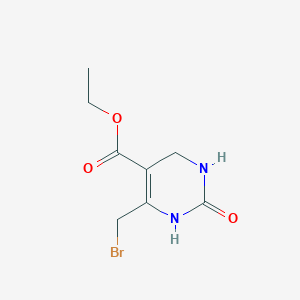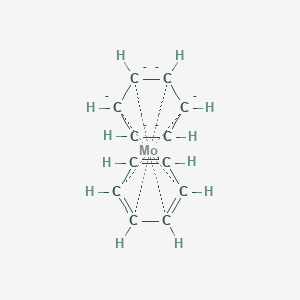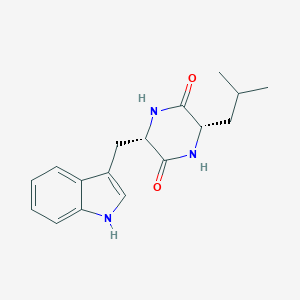
Zirconiumiodid
Übersicht
Beschreibung
Synthesis Analysis
Zirconium iodides, including ZrI₄, ZrI₃, ZrI₂, and ZrI, are synthesized through different methods, including hydrothermal syntheses and reactions with HI(g) at elevated temperatures. The synthesis often involves the reaction of zirconium with iodine or iodine-containing compounds under controlled conditions. For example, BaZr(IO₃)₆ and K₂Zr(IO₃)₆ were synthesized hydrothermally using BaCO₃ (or K₂CO₃), ZrO₂, and HIO₃ as reagents, showcasing the versatility in achieving different zirconium iodates with unique structures (Ahn, Lee, & Ok, 2014).
Molecular Structure Analysis
The molecular structures of zirconium iodides exhibit a range of dimensionalities and coordination environments around the Zr(4+) ions. For instance, BaZr(IO₃)₆ demonstrates a structure with infinite bands composed of ZrO₇ pentagonal bipyramids and IO₃ trigonal pyramids, whereas K₂Zr(IO₃)₆ features a molecular structure composed of ZrO₆ octahedra and IO₃ groups. These variations are attributed to the flexible coordination numbers of Zr(4+) cations and the presence of counter cations (Ahn, Lee, & Ok, 2014).
Chemical Reactions and Properties
Zirconium iodides participate in various chemical reactions, including catalytic processes and reactions under specific environmental conditions. For example, Zirconium(IV) catalyzes the perborate oxidation of the iodide ion, demonstrating the compound's catalytic capabilities and its potential in chemical synthesis (Karunakaran & Muthukumaran, 1997).
Physical Properties Analysis
The physical properties of zirconium iodides, including their thermal stability and optical properties, have been thoroughly investigated. BaZr(IO₃)₆ and K₂Zr(IO₃)₆ are thermally stable up to approximately 440-450 °C and exhibit band gaps of 3.1 and 3.0 eV, respectively. These properties suggest potential applications in optical and electronic materials (Ahn, Lee, & Ok, 2014).
Chemical Properties Analysis
Zirconium iodides display a variety of chemical properties, including reactivity towards oxidation and the formation of complex structures with other elements. The synthesis and study of zirconium amide-iodide complexes reveal the formation of discrete dimers and polymers, indicating the complex's versatility in forming various structural motifs and potential for use as precursors in chemical vapor deposition processes (Lehn & Hoffman, 2002).
Wissenschaftliche Forschungsanwendungen
Nanomaterialien
Zirkonoxid-basierte Nanomaterialien haben zahlreiche Anwendungen in verschiedenen Bereichen gefunden . Zirconiumiodid kann bei der Synthese dieser Nanomaterialien eingesetzt werden. Zu diesen Anwendungen gehören:
- Nanokatalysatoren: Zirkonoxid-Nanomaterialien können im Nanobereich als Katalysatoren fungieren und chemische Reaktionen beschleunigen .
- Nanosensoren: Diese Materialien können verwendet werden, um Sensoren zu erstellen, die in der Lage sind, Veränderungen in der Umgebung auf einer sehr kleinen Skala zu erkennen .
- Adsorbentien: Zirkonoxid-Nanomaterialien können auch als Adsorbentien verwendet werden, Stoffe, die Moleküle anderer Stoffe an ihrer Oberfläche aufnehmen können .
Biomedizinische Anwendungen
Zirkonoxid-Nanomaterialien haben außergewöhnliche biomedizinische Anwendungen :
- Zahnmedizin: Sie werden in der Zahnmedizin für verschiedene Zwecke verwendet .
- Arzneimittelverabreichung: Diese Nanomaterialien können verwendet werden, um Medikamente an bestimmte Körperstellen zu transportieren .
- Biologische Eigenschaften: Sie haben interessante biologische Eigenschaften wie antimikrobielle, antioxidative und Antikrebsaktivität .
Analytische Chemie
Zirkoniumverbindungen, einschließlich this compound, haben Anwendungen in der analytischen Chemie . Spektroskopische Verfahren zur Zirkoniumbestimmung, einschließlich Molekül- und Atomspektrometrie, Röntgenfluoreszenzanalyse sowie elektrochemische und Aktivierungsmethoden werden beschrieben
Wirkmechanismus
Target of Action
Zirconium iodide, also known as zirconium(IV) iodide, is a chemical compound with the formula ZrI4 . It is primarily used as an intermediate in the purification of zirconium metal . The primary targets of zirconium iodide are zirconium metal and iodine .
Mode of Action
Zirconium iodide is prepared by the direct reaction of powdered zirconium metal and iodine . The compound is volatile, subliming as intact tetrahedral ZrI4 molecules . It adopts a polymeric structure, consisting of octahedral Zr(IV) centers interconnected by four doubly bridging iodide ligands .
Biochemical Pathways
It is known that iodine plays a vital role in human, plant, and animal life . Iodine is essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Pharmacokinetics
It is known that the compound is volatile and sublimes as intact tetrahedral zri4 molecules
Result of Action
The primary result of zirconium iodide’s action is the production of pure ductile metallic zirconium . Pyrolysis of zirconium(IV) iodide gas by contact of hot wire was the first industrial process for the commercial production of pure ductile metallic zirconium .
Action Environment
Zirconium iodide is an orange-colored solid that degrades in the presence of water . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as humidity. It is also worth noting that zirconium iodide is hazardous, with safety data indicating that it can cause severe skin burns, eye damage, and may cause respiratory irritation .
Safety and Hazards
Zirconium(IV) iodide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
zirconium(4+);tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQAUWIRARSJG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zr+4].[I-].[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrI4, I4Zr | |
| Record name | zirconium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894910 | |
| Record name | Zirconium tetraiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; Fumes in air; [Merck Index] Yellow or orange powder; [MSDSonline] | |
| Record name | Zirconium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13986-26-0 | |
| Record name | Zirconium iodide (ZrI4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13986-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium tetraiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6NZC1810V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Zirconium tetraiodide?
A1: The molecular formula of Zirconium tetraiodide is ZrI4, and its molecular weight is 598.84 g/mol.
Q2: What are the thermodynamic properties associated with the vaporization of Zirconium tetraiodide from substoichiometric Zirconium iodides?
A2: Research has shown a univariant equilibrium exists between solid ZrI1.9 and ZrI1.3. The pressure of gaseous ZrI4 within this region is described by the equation log10 P(atm) = -9308/T + 8.84 []. Another study revealed a univariant region between ZrI and Zr, with the gaseous ZrI4 pressure represented by log p(atm) = (‐12.551 ± 0.124) × 103/T + (9.770 ± 0.103) [].
Q3: How does the presence of lower Zirconium iodides influence the refining process of Zirconium?
A3: Lower Zirconium iodides (ZrI3 and ZrI2) form on the surface of crude Zirconium during the iodide refining process [, ]. These iodides react with ZrI4, effectively reducing its pressure within the reaction vessel. This, in turn, influences the rate of Zirconium deposition during the refining process.
Q4: What is the enthalpy of formation for gaseous Zirconium iodides (ZrI4, ZrI3, ZrI2, ZrI)?
A4: Using Knudsen cell mass spectrometry, the following enthalpies of formation (ΔHf°298) were determined: ZrI3 (g) = -30.8 ± 1.5 kcal/mole, ZrI2 (g) = 32.6 ± 4.0 kcal/mole, and ZrI (g) = 96.3 ± 2.8 kcal/mole. It is noteworthy that the individual bond dissociation energies, derived from this enthalpy data, are close to the average value found in ZrI4 [].
Q5: Can you provide insight into the estimated thermodynamic properties of solid Zirconium iodides?
A5: Based on equilibrium pressure data within the Zirconium-iodine system, researchers have estimated the following enthalpies of formation for solid Zirconium iodides: ZrI4 = -198 ± 5 kcal/mole, ZrI3 = -130 ± 5 kcal/mole, and ZrI2 = -76 ± 5 kcal/mole [].
Q6: How can Zirconium iodide be utilized for coating Uranium?
A6: A process called the iodide process utilizes the thermal decomposition of Zirconium iodide vapors on Uranium metal surfaces heated to approximately 1100°C in a vacuum. This forms a bonded layer of crystalline Zirconium on the Uranium. Pre-treating the Uranium with iodine, followed by vaporizing the resulting Uranium iodide, enhances diffusion between Uranium and deposited Zirconium, leading to improved corrosion resistance of the coating [].
Q7: How does the anionic composition of a solution affect the anodic passivation of Zirconium?
A7: Studies using Zirconium iodide in various 1 N aqueous solutions (KCl, KNO3, K2SO4, KH2PO4 + K2HPO4) at constant pH revealed that the anionic composition significantly influences the anodic film formation on Zirconium []. This impact is observed through changes in the capacitative impedance and the ohmic component during the anodic oxidation process.
Q8: What role do interstitial atoms play in the stabilization of Zirconium iodide clusters?
A8: Interstitial atoms like carbon, boron, aluminum, and silicon play a crucial role in stabilizing Zirconium iodide clusters [, , , ]. These atoms reside at the center of Zr6I12-type clusters, significantly influencing the cluster size and bonding characteristics. For instance, the Zr-Zr distances within the cluster vary from 3.580 Å (Si) to 3.195 Å (Zr6I12C) depending on the interstitial atom.
Q9: Are there any examples of Zirconium iodide clusters encapsulating larger entities like Pyrex glass?
A9: Interestingly, even impurities like Pyrex glass can contribute to the formation of Zirconium iodide clusters. The silicon and boron present in trace amounts of Pyrex glass react to form Cs0.54Zr6I14(B,Si) along with ZrO2 [, ]. Structural analysis reveals that the cluster encapsulates an approximately 50:50 mixture of boron and silicon.
Q10: How does the presence of alkali metal cations impact Zirconium iodide cluster formation?
A10: The presence of alkali metal cations like cesium can influence the stability and formation of specific Zirconium iodide clusters. For instance, Zr6I12C and Zr6I14C are unstable in the presence of CsI, leading to the formation of Cs2Zr7I18C, which can be represented as Cs2ZrI6·Zr6I12C [].
Q11: What happens when Zirconium iodide interacts with ethers?
A11: The interaction between Zirconium halides (chloride, bromide, iodide) and ethers like ethyl formate, ethyl acetate, and ethyl butyrate leads to the formation of 1:1 and 1:2 molecular compounds. The heat of attachment for the first ether molecule is significantly higher than that for the second molecule [].
Q12: How does gamma radiation affect Cesium iodide and Barium iodide?
A12: Gamma irradiation has been shown to release small amounts of iodine from powdered samples of Cesium iodide and Barium iodide. This release is significantly influenced by impurities, particularly water. The estimated G values (number of iodine atoms released per 100 eV of absorbed energy) were on the order of 10-3 for CsI and BaI2 near room temperature [].
Q13: Does Oxygen impact the elasticity modulus and internal friction of Zirconium iodide?
A13: While specific research on the impact of Oxygen on the elasticity modulus and internal friction of Zirconium iodide is limited within these papers, it's important to note that Oxygen is a known contaminant in Zirconium metal production []. Oxygen impurities can significantly alter the mechanical properties of Zirconium and its alloys.
Q14: What analytical techniques are employed to characterize and study Zirconium iodide and its reactions?
A14: A range of analytical techniques is employed in the study of Zirconium iodide. These include X-ray crystallography for structural determination [, ], Knudsen cell mass spectrometry for thermodynamic characterization [], torsion-effusion methods for vapor pressure measurements [, ], Nuclear Magnetic Resonance (NMR) spectroscopy for studying interstitial atoms within clusters [], and cyclic voltammetry for examining the electrochemical behavior of clusters [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)



![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)




